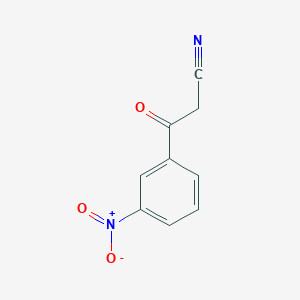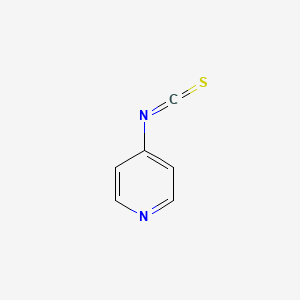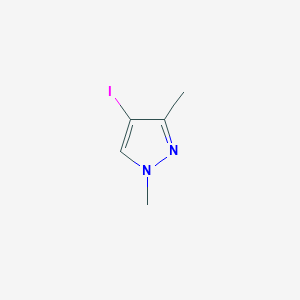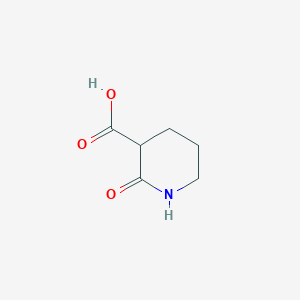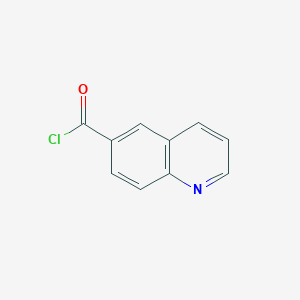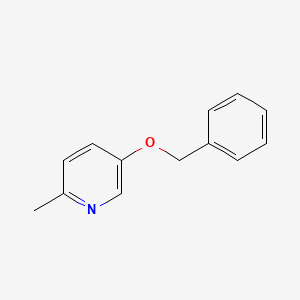
3-Phenethylpiperidine
Overview
Description
3-Phenethylpiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. The structure of this compound includes a phenethyl group attached to the third position of the piperidine ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Mechanism of Action
Target of Action
3-Phenethylpiperidine is a synthetic opioid, and its primary targets are the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addictive behaviors.
Mode of Action
This compound interacts with its targets by selectively activating mu-opioid receptors at low pH in peripheral injured tissues . This selective activation results in significant analgesic effects without evoking central or intestinal side effects .
Biochemical Pathways
The activation of mu-opioid receptors triggers a cascade of biochemical reactions. The metabolism of this compound, like other fentanyl analogs, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
It’s known that similar compounds, such as remifentanil, are metabolized directly in the plasma by non-specific esterases, a hugely active group of enzymes found in blood and tissues throughout the body, resulting in an ultra-short duration of action .
Result of Action
The activation of mu-opioid receptors by this compound leads to significant analgesic effects. It’s been shown to effectively abolish injury-induced pain, hyperalgesia, and allodynia in rodents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its selective activation of mu-opioid receptors is dependent on the low pH environment of peripheral injured tissues . Additionally, the presence of certain adulterants in the drug supply can potentially alter its effects .
Biochemical Analysis
Biochemical Properties
3-Phenethylpiperidine plays a significant role in biochemical reactions, particularly in the modulation of opioid receptors. It interacts with the mu-opioid receptor, a G-protein-coupled receptor, which is crucial for its analgesic properties . The binding of this compound to the mu-opioid receptor leads to the activation of G-proteins, which subsequently inhibit adenylate cyclase activity, reducing the production of cyclic AMP . This interaction results in the modulation of pain signals and other central nervous system effects.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by activating the mu-opioid receptor, leading to the inhibition of calcium channels and the reduction of neurotransmitter release . This compound also affects gene expression by modulating the transcription of genes involved in pain perception and inflammatory responses . Additionally, this compound impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mu-opioid receptor in a pH-dependent manner . At acidic pH levels, the binding affinity of this compound to the receptor increases, leading to enhanced G-protein activation and subsequent inhibition of voltage-dependent calcium channels . This results in the reduction of neuronal excitability and the modulation of pain signals. Furthermore, this compound induces phosphorylation of the mu-opioid receptor, which plays a role in receptor desensitization and internalization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under acidic conditions, maintaining its binding affinity to the mu-opioid receptor . Over prolonged periods, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits analgesic properties by activating the mu-opioid receptor and inhibiting pain signals . At higher doses, this compound can cause adverse effects such as respiratory depression, sedation, and potential toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired analgesic effect without causing significant side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through the action of cytochrome P450 enzymes . These enzymes catalyze the oxidation and hydroxylation of this compound, leading to the formation of metabolites that are further processed by phase II metabolic reactions, such as glucuronidation . The metabolic pathways of this compound influence its pharmacokinetics and overall bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to interact with P-glycoprotein, a transporter that plays a role in its efflux from cells . Additionally, this compound can bind to serum albumin, which affects its distribution and accumulation in various tissues . These interactions influence the localization and concentration of this compound within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound is primarily localized in the plasma membrane, where it interacts with the mu-opioid receptor . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as endosomes and lysosomes . These localizations play a role in its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethylpiperidine typically involves the reaction of piperidine with phenethyl halides under basic conditions. One common method includes the alkylation of piperidine with phenethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Phenethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst, sulfonation with sulfuric acid.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Nitro, halogen, and sulfonic acid derivatives.
Scientific Research Applications
3-Phenethylpiperidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as pain management and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- Fentanyl
- Meperidine
- Ketobemidone
Properties
IUPAC Name |
3-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBFPCCMZAPUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498460 | |
| Record name | 3-(2-Phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136423-13-7 | |
| Record name | 3-(2-Phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


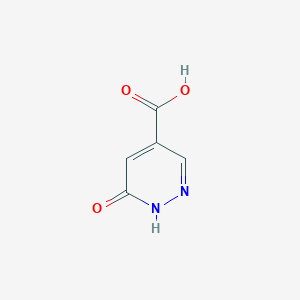
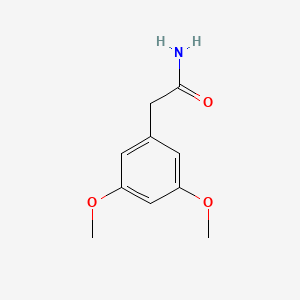
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)
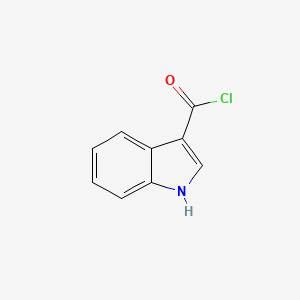
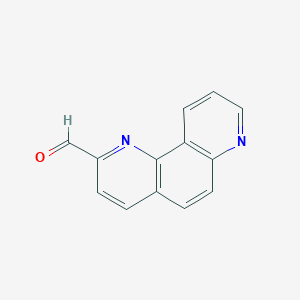
![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
